molecular formula C21H17N3O6S B11611974 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylic acid

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylic acid

Cat. No.: B11611974
M. Wt: 439.4 g/mol
InChI Key: LPIUTCXGSKIJID-WSDLNYQXSA-N
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Description

4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID is a complex organic compound that features a benzisothiazole ring, a naphthoic acid moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID typically involves multiple steps, starting with the preparation of the benzisothiazole and naphthoic acid precursors. The key steps include:

    Formation of Benzisothiazole Precursor: This involves the reaction of o-aminothiophenol with chloroacetic acid under acidic conditions to form the benzisothiazole ring.

    Synthesis of Naphthoic Acid Derivative: The naphthoic acid moiety is synthesized through the Friedel-Crafts acylation of naphthalene with acyl chlorides.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the benzisothiazole derivative with hydrazine hydrate, followed by condensation with the naphthoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the hydrazone linkage may produce hydrazines.

Scientific Research Applications

4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID exerts its effects involves interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID is unique due to its combination of a benzisothiazole ring and a naphthoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.

Properties

Molecular Formula

C21H17N3O6S

Molecular Weight

439.4 g/mol

IUPAC Name

4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C21H17N3O6S/c25-10-9-24(20-15-7-3-4-8-18(15)31(29,30)23-20)22-12-17-14-6-2-1-5-13(14)11-16(19(17)26)21(27)28/h1-8,11-12,25-26H,9-10H2,(H,27,28)/b22-12+

InChI Key

LPIUTCXGSKIJID-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=C2/C=N/N(CCO)C3=NS(=O)(=O)C4=CC=CC=C43)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=NN(CCO)C3=NS(=O)(=O)C4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

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